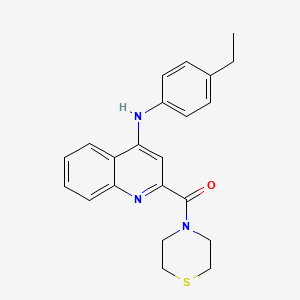

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound featuring a thiomorpholine-4-carbonyl group at the 2-position and a 4-ethylphenyl substituent at the 4-amino position. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and microbial pathogens.

Propriétés

IUPAC Name |

[4-(4-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)23-20-15-21(22(26)25-11-13-27-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKRLOJKLABGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiomorpholine and ethylphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The thiomorpholine moiety can enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural analogues can be categorized based on substitutions at the 2- and 4-positions of the quinoline core:

Table 1: Comparison of Structural Analogues

Functional Insights

- Thiomorpholine vs.

- 4-Ethylphenyl Group : Shared with VUAA1, this substituent may enhance hydrophobic interactions with protein targets, as seen in repellent activity .

- Comparison with Antimalarials: Unlike 4-aminoquinolines with chloroquine-like side chains (e.g., 7-chloro derivatives), the target compound lacks a basic amine terminal, which may reduce antimalarial potency but improve selectivity for non-plasmodial targets .

Physicochemical Data

- Solubility : Thiomorpholine’s carbonyl group enhances polarity compared to VUAA1’s thioacetamide, likely improving aqueous solubility.

- Thermal Stability: High melting points (240–270°C) are common in quinoline-4-amines due to planar aromatic cores .

Hypothesized Activity

- Neuroactive Potential: Structural similarity to VUAA1 suggests possible interaction with insect odorant receptors or mammalian ion channels .

- Anticancer Activity: Quinoline-oxadiazole hybrids show sub-micromolar Bcl-2 inhibition; the thiomorpholine group may modulate apoptosis pathways .

Activité Biologique

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a quinoline core, a thiomorpholine moiety, and an ethylphenyl substituent, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 342.41 g/mol

- IUPAC Name : N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

The presence of the thiomorpholine ring is significant as it contributes to the compound's lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibit notable antimicrobial properties. Specifically, derivatives containing quinoline structures have been shown to possess antibacterial and antifungal activities. For instance, studies have indicated that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Cytotoxicity

The cytotoxic effects of N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine have been evaluated using various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, indicating potential as an anticancer agent . The mechanism of action appears to involve the disruption of cellular processes essential for survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially leading to the inhibition of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant activity against E. coli and S. aureus, with MIC values ranging from 5 to 20 µg/mL. |

| Cytotoxicity Assessment | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Mechanistic Studies | Showed inhibition of topoisomerase II activity, suggesting a potential pathway for anticancer effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.